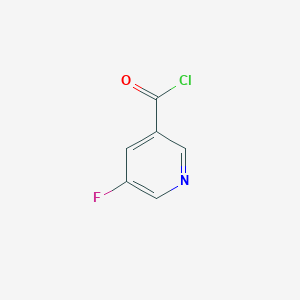

5-Fluoropyridine-3-carbonyl chloride

Beschreibung

5-Fluoropyridine-3-carbonyl chloride is a fluorinated heterocyclic compound featuring a pyridine backbone substituted with a fluorine atom at position 5 and a reactive carbonyl chloride group at position 3. This structure renders it a versatile building block in organic synthesis, particularly for introducing fluoropyridine moieties into pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom enhances metabolic stability and bioavailability in drug candidates, while the carbonyl chloride group enables nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives .

Despite its synthetic utility, commercial availability of 5-fluoropyridine-3-carbonyl chloride has been discontinued by suppliers like CymitQuimica, as noted in product listings . This discontinuation may reflect challenges in synthesis, regulatory constraints, or shifting market demand. Nonetheless, its role in preparing fluorinated pyridine derivatives, such as 5-fluoro-2-picolinic acid and 3-fluoropyridine-2-carboxylic acid, underscores its importance in medicinal and materials chemistry .

Eigenschaften

IUPAC Name |

5-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINIMVOXGAFQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoropyridine with phosgene (COCl₂) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 5-Fluoropyridine-3-carbonyl chloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can influence the reactivity towards electrophiles, allowing for selective substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

Medicinal Chemistry: Serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.

Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-Fluoropyridine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Analogous Compounds

5-Fluoropyridine-3-sulfonyl Chloride

- Structural Features : Substituted with fluorine at position 5 and a sulfonyl chloride (-SO₂Cl) group at position 3.

- Molecular Formula: C₅H₃ClFNO₂S .

- Reactivity : The sulfonyl chloride group is highly electrophilic, favoring reactions with amines to form sulfonamides. Compared to carbonyl chlorides, sulfonyl chlorides exhibit greater thermal stability but require milder conditions for nucleophilic substitution.

- Applications : Used in synthesizing sulfonamide-based drugs (e.g., antibiotics, diuretics) and polymers. The fluorine atom enhances lipophilicity and resistance to oxidative metabolism .

5-Chloro-2-methylpyridine-3-carbonyl Chloride

- Structural Features : Contains a chlorine atom at position 5, a methyl group at position 2, and a carbonyl chloride (-COCl) at position 3.

- Key Differences: Electronic Effects: Chlorine’s stronger electron-withdrawing nature increases the electrophilicity of the carbonyl group compared to fluorine.

- Applications : Suitable for synthesizing sterically hindered amides, which may improve target selectivity in drug design .

Data Tables and Research Findings

Table 1. Structural and Functional Comparison

Key Research Insights:

Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance metabolic stability compared to chlorine. This makes fluorine-substituted compounds preferable in CNS-targeting drugs .

Functional Group Impact : Sulfonyl chlorides are more reactive toward amines than carbonyl chlorides, enabling faster sulfonamide formation under ambient conditions .

Steric Modulation : The methyl group in 5-chloro-2-methylpyridine-3-carbonyl chloride can be exploited to control reaction regioselectivity, particularly in multi-step syntheses .

Biologische Aktivität

5-Fluoropyridine-3-carbonyl chloride is a compound with significant potential in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This article explores its biological activity, mechanisms of action, and applications in research, highlighting relevant studies and findings.

5-Fluoropyridine-3-carbonyl chloride is characterized by the presence of a fluorine atom on the pyridine ring and a carbonyl chloride functional group. This structure enhances its reactivity, making it a valuable intermediate in various chemical reactions, including nucleophilic and electrophilic substitutions.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₄ClFNO |

| Molecular Weight | 163.55 g/mol |

| Boiling Point | 145-147 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 5-Fluoropyridine-3-carbonyl chloride is primarily attributed to its ability to participate in nucleophilic substitution reactions. The carbonyl chloride group acts as an electrophile, facilitating the formation of various derivatives that can interact with biological targets. The fluorine atom influences the electronic properties of the molecule, enhancing its reactivity and selectivity towards specific biological pathways.

Key Reactions

- Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.

- Electrophilic Aromatic Substitution : The presence of fluorine modifies the electron density on the pyridine ring, allowing for selective substitution reactions.

Biological Activity

Research has indicated that 5-Fluoropyridine-3-carbonyl chloride exhibits various biological activities, particularly in antimicrobial and anticancer applications. Its derivatives have been explored for their potential therapeutic effects.

Anticancer Activity

A notable case study involved the synthesis of a derivative from 5-Fluoropyridine-3-carbonyl chloride that demonstrated potent inhibitory effects on cancer cell lines. The compound's mechanism involved targeting specific enzymes associated with tumor growth and proliferation. In vitro studies showed that derivatives exhibited a significant reduction in cell viability at concentrations as low as 10 µM.

Antimicrobial Properties

In addition to its anticancer potential, derivatives of 5-Fluoropyridine-3-carbonyl chloride have been investigated for antimicrobial activity. One study reported that certain derivatives showed promising results against Gram-positive bacteria, indicating their potential use as antibiotic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from 5-Fluoropyridine-3-carbonyl chloride:

- Anticancer Study :

-

Antimicrobial Study :

- Objective : Assess antimicrobial efficacy against selected pathogens.

- Results : Some derivatives demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus.

- : These findings suggest potential for development into new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.